4-(4-溴苯基)-2-甲基-1,3-噁唑

描述

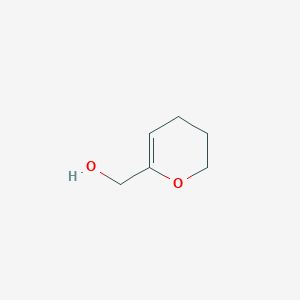

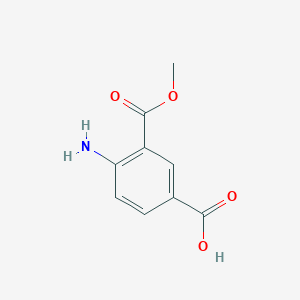

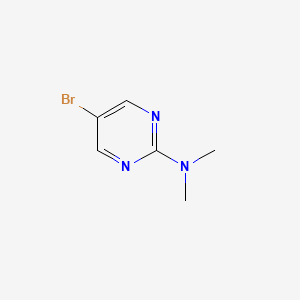

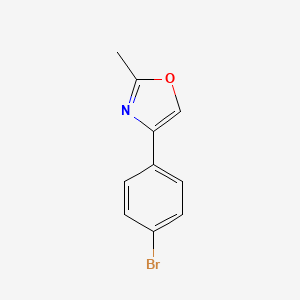

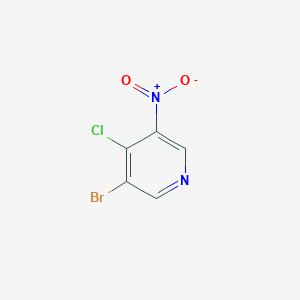

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a compound that belongs to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 4-position and a methyl group at the 2-position on the oxazole ring structure suggests potential for this compound to serve as a building block in organic synthesis, given the reactivity of the bromine atom for further functionalization.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy, which has been shown to be efficient for the modular synthesis of 2,4-disubstituted oxazoles . Another method includes the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles . Additionally, the synthesis of 2,4-disubstituted oxazoles can be accomplished using palladium-catalyzed cross-coupling reactions with a novel oxazole building block, 4-bromomethyl-2-chlorooxazole .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined, revealing the orientation of substituents with respect to the oxazole ring . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized, showing two independent molecules with an inverted planar orientation .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the regioselective C-4 bromination of oxazoles can be achieved using lithium bis(trimethylsilyl)amide and N-bromosuccinimide, which is useful for subsequent coupling reactions like Suzuki-Miyaura and Negishi couplings . Additionally, chlorinative cyclization has been employed for the direct synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can significantly affect the reactivity and physical properties of these compounds. For instance, the introduction of a bromine atom can facilitate further functionalization through cross-coupling reactions . The crystallographic parameters, such as unit cell dimensions and space group, provide insight into the solid-state properties of these compounds . Hirschfeld surface analysis can be used to understand the intermolecular interactions in the crystal lattice, which contribute to the stability and packing of the molecules .

科学研究应用

抗惊厥活性

已经研究了4-(4-溴苯基)-2-甲基-1,3-噁唑衍生物的潜在抗惊厥活性。例如,4-(4-溴苯基)-3-吗啉吡咯-2-羧酸甲酯在大鼠模型中表现出显著的保护作用,而没有明显的神经毒性,表明在癫痫治疗中可能有应用(Unverferth et al., 1998)。

电子和光学性质

像4-(4-溴苯基)-2-甲基-1,3-噁唑这样的噁唑衍生物正在研究其电光、电荷传输和非线性光学性质。这些性质使它们成为有机电子应用的候选材料,例如有机发光二极管(OLED)和有机薄膜晶体管(Irfan et al., 2018)。

抗原虫活性

一些噁唑衍生物对像贾第虫和阴道毛滴虫这样的生物体表现出抗原虫活性。这表明它们在治疗原虫感染中具有潜在的治疗作用(Carballo et al., 2017)。

合成方法

已经进行了研究,以开发合成各种噁唑衍生物的高效方法,包括带有溴苯基团的衍生物。这些方法旨在提高产率和区域选择性,这对于药物和其他化学产品的开发至关重要(Yamane et al., 2004)。

兽医药物应用

在兽医药物领域,正在探索某些4-(4-溴苯基)-2-甲基-1,3-噁唑衍生物在治疗动物疾病方面的有效性,包括它们对动物血液形态学和生化指标的影响(Ohloblina et al., 2022)。

荧光探针

一些噁唑-4-羧酸酯衍生物具有高荧光量子产率,适用于各种应用中的荧光探针,包括肽研究(Ferreira et al., 2010)。

抗微生物性质

对与噁唑相关的N-{4-[(4-溴苯基)磺酰]苯甲酰}-L-缬氨酸衍生物的研究显示,有望开发抗微生物剂,特别是对抗革兰氏阳性病原体(Apostol et al., 2022)。

作用机制

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that they may interfere with the life cycle of the parasite or disrupt essential biochemical pathways.

Pharmacokinetics

Similar compounds have been studied in vitro for their metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound might be metabolized in a similar manner, but more research is needed to confirm this.

Result of Action

albicans and potent antileishmanial activity . This suggests that the compound might have similar effects, but more research is needed to confirm this.

安全和危害

未来方向

属性

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNURROGBCFQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512084 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

CAS RN |

22091-49-2 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

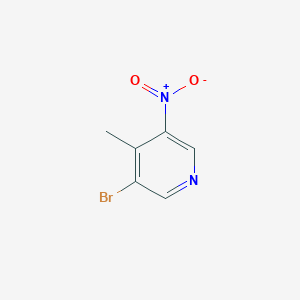

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)